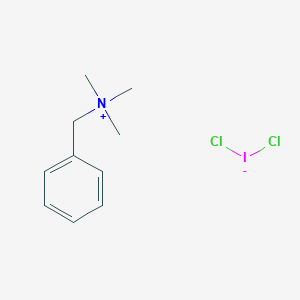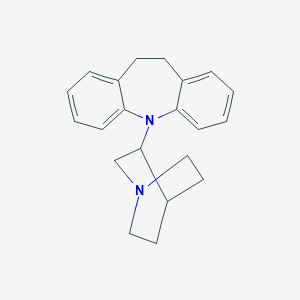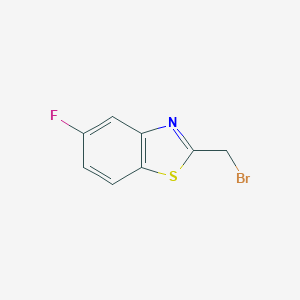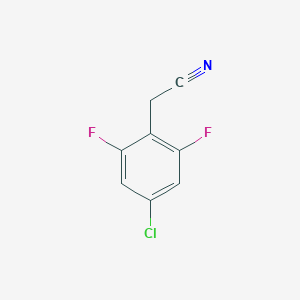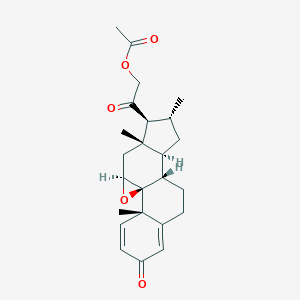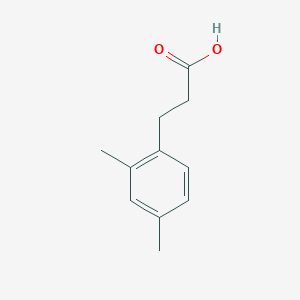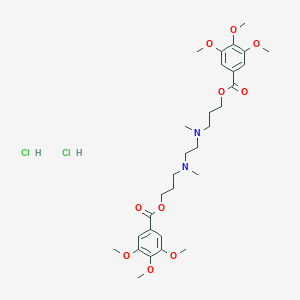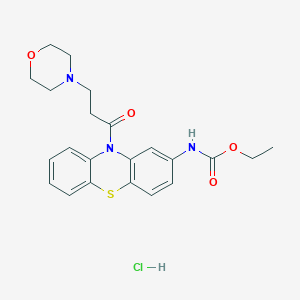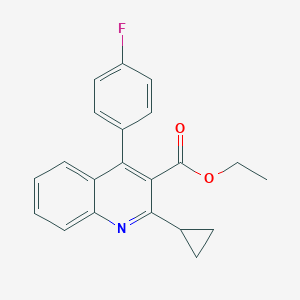
1-(4-クロロベンゾイル)ピペリジン-4-オン
概要
説明
1-(4-Chlorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C12H12ClNO2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a 4-chlorobenzoyl group attached to the piperidin-4-one structure
科学的研究の応用
1-(4-Chlorobenzoyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 1-(4-Chlorobenzoyl)piperidin-4-one is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, appetite, memory, and emotion .
Mode of Action
1-(4-Chlorobenzoyl)piperidin-4-one interacts with MAGL in a reversible manner . This compound inhibits the activity of MAGL, thereby preventing the breakdown of 2-AG . The inhibition of MAGL leads to an increase in the levels of 2-AG, which can then activate the G protein-coupled cannabinoid receptors, CB1 and CB2 .
Biochemical Pathways
The inhibition of MAGL by 1-(4-Chlorobenzoyl)piperidin-4-one affects the endocannabinoid system. This system is involved in the regulation of various physiological processes. By preventing the degradation of 2-AG, this compound enhances the signaling of the endocannabinoid system . This can have various downstream effects, depending on the specific physiological process that is being modulated.
Pharmacokinetics
The compound’s molecular weight (23768 g/mol) and formula (C12H12ClNO2) suggest that it may have good bioavailability
Result of Action
The inhibition of MAGL by 1-(4-Chlorobenzoyl)piperidin-4-one leads to an increase in the levels of 2-AG. This can result in the activation of the cannabinoid receptors, CB1 and CB2, and the modulation of various physiological processes. The specific molecular and cellular effects will depend on the particular process that is being affected .
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the acylation of piperidin-4-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorobenzoyl)piperidin-4-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods often focus on minimizing waste and reducing production costs while maintaining product quality .
化学反応の分析
Types of Reactions
1-(4-Chlorobenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Amides, thioesters
類似化合物との比較
1-(4-Chlorobenzoyl)piperidin-4-one can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzoyl)piperidin-4-one
- 1-(4-Bromobenzoyl)piperidin-4-one
- 1-(4-Methylbenzoyl)piperidin-4-one
These compounds share a similar piperidin-4-one core structure but differ in the substituent on the benzoyl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties. For instance, the chlorobenzoyl group in 1-(4-Chlorobenzoyl)piperidin-4-one may confer unique antimicrobial properties compared to its fluorinated or brominated counterparts .
特性
IUPAC Name |
1-(4-chlorobenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570316 | |
| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144947-47-7 | |
| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
